molecular formula C14H9NO2S B6361586 2-[Benzo(b)thiophen-2-yl]isonicotinic acid CAS No. 1262000-82-7

2-[Benzo(b)thiophen-2-yl]isonicotinic acid

Cat. No.: B6361586
CAS No.: 1262000-82-7
M. Wt: 255.29 g/mol
InChI Key: UOCMDNKZENLRLM-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]isonicotinic acid is a heterocyclic compound that features a benzo[b]thiophene moiety fused with an isonicotinic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the benzo[b]thiophene and isonicotinic acid functionalities endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(b)thiophen-2-yl]isonicotinic acid typically involves the coupling of benzo[b]thiophene derivatives with isonicotinic acid or its derivatives. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by further functionalization to introduce the isonicotinic acid group

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzo(b)thiophen-2-yl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and other substituted benzo[b]thiophenes.

Scientific Research Applications

2-[Benzo(b)thiophen-2-yl]isonicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzo(b)thiophen-2-yl]isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, while the isonicotinic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the isonicotinic acid group.

    2-Phenylpyridine: Contains a pyridine ring but lacks the benzo[b]thiophene moiety.

    Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the benzo[b]thiophene structure.

Uniqueness

2-[Benzo(b)thiophen-2-yl]isonicotinic acid is unique due to the combination of the benzo[b]thiophene and isonicotinic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-5-6-15-11(7-10)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMDNKZENLRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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